REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][S:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)(=[O:17])=[O:16])=[CH:6][C:5]=1[CH:24]=[C:25]1[NH:29][C:28](=[O:30])[NH:27][C:26]1=O)([O-])=O.II>CN(C)C=O.[Pd].S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>[C:18]1([S:15]([CH2:14][CH2:13][CH2:12][CH2:11][O:10][C:7]2[CH:8]=[CH:9][C:4]3[N:1]=[C:26]4[NH:27][C:28](=[O:30])[NH:29][C:25]4=[CH:24][C:5]=3[CH:6]=2)(=[O:17])=[O:16])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:4.5.6,7.8.9|
|
Name
|
5-[[2-nitro-5-[4-(phenylsulfonyl)butoxy]phenyl]methylene]-2,4-imidazolidinedione
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)OCCCCS(=O)(=O)C1=CC=CC=C1)C=C1C(NC(N1)=O)=O
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through kieselguhr
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dimethylformamide (125 mL)
|
Type
|
WAIT
|
Details
|
After 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through kieselguhr
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved
|
Type
|
TEMPERATURE
|
Details
|
in refluxing methanol (150 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 90° C. in vacuo
|
Type
|
CUSTOM
|
Details
|
Crystallization from acetonitrile/dimethylformamide/water
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CCCCOC1=CC=2C=C3C(=NC2C=C1)NC(N3)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |